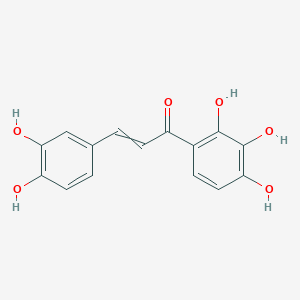

2',3',4',3,4-Pentahydroxychalcone

Description

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBNFGRTUCCBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation with Hydroxyl Protection Strategies

Methoxymethyl (MOM) Protection

The classical approach involves protecting reactive hydroxyl groups to prevent undesired side reactions during condensation.

Stepwise Protection and Condensation

Protection of Acetophenone Derivatives :

Aldehyde Preparation :

Condensation :

Deprotection :

Table 1: MOM Protection-Based Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetophenone Protection | MOMCl, K₂CO₃, acetone, reflux | 60–63 |

| Aldehyde Protection | MOMCl, K₂CO₃, acetone, reflux | 83–87 |

| Condensation | KOH/MeOH, 25°C, 72h | 74–88 |

| Deprotection | 5% HCl/MeOH, reflux, 15–45min | 41–53 |

Benzyl Protection for Improved Stability

Benzyl ethers offer enhanced stability under basic conditions compared to MOM groups.

Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone

- Resacetophenone (2',4'-dihydroxyacetophenone) is selectively benzylated at the 4'-position using BnBr/K₂CO₃ in acetone (3 hours, reflux).

- Yield: 85–90%.

Coupling with Tribenzylgallaldehyde

- Tribenzylgallaldehyde (from tribenzylgallic acid) is condensed with benzyl-protected acetophenone using NaH (3.3 eq) in DMF at 25°C for 24 hours.

- Yield: 61% for the benzylated chalcone.

Hydrogenolytic Deprotection

Key Advantage : Benzyl protection avoids acid-labile MOM groups, enabling higher yields in the deprotection step.

Direct Acid-Catalyzed Methods

AlCl₃-Mediated Friedel-Crafts Acylation

A scalable one-pot method avoids hydroxyl protection:

Reaction Setup :

Workup :

Table 2: Acid-Catalyzed Synthesis at Scale

| Parameter | Value |

|---|---|

| Temperature | 5–10°C |

| Catalyst | AlCl₃ (1.5 eq) |

| Solvent | CH₂Cl₂ |

| Scale | 26 kg phloroglucinol input |

| Crude Yield | 55.3 kg (theoretical yield 72%) |

Advanced Synthetic Approaches

Horner-Wadsworth-Emmons (HWE) Reaction

β-Keto phosphonates enable stereoselective chalcone formation:

Phosphonate Synthesis :

HWE Coupling :

Advantage : Avoids strong bases, improving compatibility with acid-sensitive groups.

Comparative Analysis of Methods

Table 3: Method Comparison for 2',3',4',3,4-Pentahydroxychalcone Synthesis

Chemical Reactions Analysis

Types of Reactions: 2’,3’,4’,3,4-Pentahydroxychalcone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Herbicide applications

2',3',4',3,4-Pentahydroxychalcone is a potent inhibitor of C4 PEPC, but does not affect C3 PEPC at the same concentration range . The selectivity factor is between 15 and 45 . Binding and modeling studies show that the active compounds bind at the same site as malate/aspartate, the natural feedback inhibitors of the C4 pathway . At the whole plant level, 2',3',4',3,4-Pentahydroxychalcone showed pronounced growth-inhibitory effects on the C4 weed Amaranthus retroflexus, while there were no measurable effects on oilseed rape, a C3 plant . Growth of selected soil bacteria was not affected by this substance .

Trans-chalcone with no hydroxyl group shows weak inhibition of both isoforms . The inhibitory effect is also weak for other chalcones containing only one hydroxyl group attached to ring A and/or ring B . The presence of two hydroxyl groups on each ring leads to a distinct inhibitory effect .

Tyrosinase Inhibitory Activity

Hydroxychalcones, including 2',3',4',3,4-Pentahydroxychalcone, have been examined for their tyrosinase inhibitory activity . It was suggested that the 2',4',6'-trihydroxy structure is important for the inhibitory effects on l-tyrosine as a substrate .

Antioxidant and Anti-Inflammatory Properties

Mechanism of Action

The biological effects of 2’,3’,4’,3,4-Pentahydroxychalcone are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydroxyl Group Positioning and Enzyme Inhibition

The number and position of hydroxyl groups on chalcones critically influence their biological activity. Key comparisons include:

2',4',6',3,4-Pentahydroxychalcone (PHC)

- Structure : Hydroxyls at 2', 4', 6' (ring A) and 3, 4 (ring B).

- Activity : Exhibits ~4-fold weaker C4 PEPC inhibition (IC50 ≈ 2400 nM) and ~13-fold lower selectivity than okanin . PHC is also a precursor for aurone biosynthesis in plants and shows antioxidant properties .

- Key Difference : The shift of hydroxyls from 2',3',4' to 2',4',6' on ring A reduces PEPC inhibition potency, highlighting the importance of hydroxyl positioning.

2',3',4'-Trihydroxychalcone

- Activity : Moderate PEPC inhibition (IC50 = 4.2 µM), but lacks selectivity due to the absence of ring B hydroxyls .

3,4,2',4',6'-Pentahydroxychalcone

- Structure : Hydroxyls at 2', 4', 6' (ring A) and 3, 4 (ring B).

Quercetin Chalcone (2',3,4,4',6'-Pentahydroxychalcone)

Structural Isomerism and Functional Divergence

- Regioisomer Effects : Okanin and PHC are regioisomers with identical hydroxyl counts but distinct positions. Okanin’s 2',3',4' arrangement on ring A optimizes PEPC binding, while PHC’s 2',4',6' configuration reduces affinity .

- Ring B Hydroxyls : The presence of 3,4-dihydroxylation on ring B enhances PEPC inhibition, as seen in okanin’s superior activity over 2',3',4'-Trihydroxychalcone .

Biological Activity

2',3',4',3,4-Pentahydroxychalcone, a member of the chalcone family, is recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its antioxidant, anti-inflammatory, anticancer, and herbicidal properties. This article delves into the biological activities of 2',3',4',3,4-Pentahydroxychalcone, supported by research findings and case studies.

Chemical Structure and Properties

2',3',4',3,4-Pentahydroxychalcone is characterized by five hydroxyl groups attached to its chalcone backbone. The presence of these hydroxyl groups enhances its reactivity and biological activity. The structure can be represented as follows:

1. Antioxidant Activity

2',3',4',3,4-Pentahydroxychalcone exhibits strong antioxidant properties due to its ability to donate hydrogen atoms from its hydroxyl groups. This action helps neutralize free radicals, thus protecting cells from oxidative stress. Studies have shown that the compound effectively scavenges various reactive oxygen species (ROS), contributing to its potential in preventing oxidative damage in biological systems.

2. Anti-Inflammatory Activity

The compound has been found to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that 2',3',4',3,4-Pentahydroxychalcone significantly reduces levels of inflammatory markers like TNF-α and IL-6 in vitro. This property suggests its potential utility in treating inflammatory diseases .

3. Anticancer Activity

2',3',4',3,4-Pentahydroxychalcone has demonstrated promising anticancer effects by inducing apoptosis in various cancer cell lines. It activates caspases involved in the apoptotic pathway while inhibiting cell proliferation pathways associated with tumor growth. Studies have reported that the compound effectively reduces colony formation in A549 lung cancer cells, indicating its potential as a chemotherapeutic agent .

4. Herbicidal Activity

This chalcone derivative acts as a selective inhibitor of phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial for carbon fixation in C4 plants. The compound has an IC50 value of 600 nM against C4 PEPC while showing no significant effect on C3 PEPC at similar concentrations. This selectivity makes it a candidate for developing herbicides targeting specific weed species without affecting crop plants .

The mechanisms underlying the biological activities of 2',3',4',3,4-Pentahydroxychalcone involve several pathways:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.

- Anti-inflammatory Mechanism : Inhibition of COX and reduction of cytokine production mitigate inflammation.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression.

- Herbicidal Mechanism : Competitive inhibition of PEPC disrupts metabolic processes in target weeds.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various chalcones, 2',3',4',3,4-Pentahydroxychalcone exhibited superior DPPH radical scavenging activity compared to other compounds tested, demonstrating its potential for use in nutraceutical applications .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that treatment with 2',3',4',3,4-Pentahydroxychalcone significantly reduced the expression of inflammatory markers in a rat model of induced colitis. The results indicated a dose-dependent reduction in inflammation, supporting its therapeutic potential for gastrointestinal disorders .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 2',3',4',3,4-Pentahydroxychalcone, and how can purity be optimized?

The synthesis involves demethoxymethylation of 2',3',4,4',6'-pentakis(methoxymethoxy)chalcone, prepared via condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with p-methoxymethoxybenzaldehyde . Purification typically employs column chromatography with silica gel and solvents like ethyl acetate/hexane. Purity verification requires HPLC (>98%) or LC-MS, complemented by NMR (¹H/¹³C) and IR spectroscopy to confirm deprotection of hydroxyl groups .

Q. How is the molecular structure of 2',3',4',3,4-Pentahydroxychalcone characterized, and what techniques validate its conformation?

The structure (C₁₅H₁₂O₆) is confirmed via X-ray diffraction (XRD) for crystalline analysis and NMR spectroscopy for proton/environment assignments. The (E)-configuration of the α,β-unsaturated ketone is validated by UV-Vis (λmax ~370 nm) and NOESY NMR to distinguish cis vs. trans isomers . Computational methods (DFT) further predict stability and tautomeric forms .

Q. What role does this chalcone play in flavonoid biosynthesis pathways?

It is a key intermediate in flavonoid biosynthesis, formed by chalcone synthase (CHS)-catalyzed condensation of caffeoyl-CoA and three malonyl-CoA units. Isotopic labeling (¹³C/²H) tracks its conversion to flavanones (e.g., naringenin) via chalcone isomerase (CHI) . Disruption of CHS in plant models (e.g., Medicago truncatula) blocks downstream flavonoid production .

Advanced Research Questions

Q. How do hydroxyl group positions influence its inhibitory activity against phosphoenolpyruvate carboxylase (PEPC)?

Hydroxyl groups on rings A and B are critical. Ring A requires ≥2 hydroxyls for PEPC inhibition, while ring B needs ≥2 for synergistic effects. For example, 2',3',4',3,4-Pentahydroxychalcone (three hydroxyls on A, two on B) shows IC₅₀ ~5 µM, compared to analogs with fewer hydroxyls (IC₅₀ >50 µM). Activity is assessed via enzyme kinetics (Lineweaver-Burk plots) and molecular docking to identify binding residues .

Q. What molecular mechanisms underlie its anti-inflammatory and anti-gout effects?

It inhibits xanthine oxidase (XO) (IC₅₀ ~3.2 µM) and suppresses NF-κB activation, reducing IL-1β, IL-6, and COX-2 expression. In murine gout models, oral administration (10–50 mg/kg) reduces monosodium urate (MSU)-induced hyperalgesia. Mechanistic studies use luciferase reporter assays for NF-κB and ELISA for cytokine profiling .

Q. How does glycosylation impact its bioavailability and bioactivity?

Glycosylation at the 4'-position (e.g., 4'-O-β-D-glucoside) increases water solubility but reduces membrane permeability. In vitro Caco-2 assays show glucosides have 30–50% lower absorption than aglycones. However, glycosides exhibit prolonged plasma half-life in pharmacokinetic studies (e.g., Sprague-Dawley rats), suggesting enteric microbiota-mediated deglycosylation .

Q. What experimental models are suitable for evaluating its neuroprotective effects?

In vitro models include SH-SY5Y cells under oxidative stress (H₂O₂/6-OHDA), with viability assessed via MTT and ROS measured via DCFH-DA. In vivo, transgenic C. elegans (e.g., CL4176 for amyloid-β toxicity) and murine models (e.g., MPTP-induced Parkinsonism) are used. LC-MS/MS quantifies brain permeability and metabolite identification .

Q. Are there discrepancies in CAS registry numbers, and how should researchers address them?

Conflicting CAS numbers (e.g., 14917-41-0 vs. 484-76-4) arise from isomerism or database errors. Cross-verification via spectral data (NMR, HRMS) and authoritative sources (PubChem, ECHA) is critical. For example, 2',3',4',3,4-Pentahydroxychalcone (okanin) is distinct from 2',3,4,4',6'-pentahydroxychalcone (eriodictyol chalcone) in hydroxyl positioning .

Methodological Notes

- Antioxidant Assays : Use DPPH/ABTS radical scavenging (IC₅₀ ~10–20 µM) and FRAP for reducing power. Compare with quercetin/Trolox as standards .

- Safety Protocols : Handle with nitrile gloves and fume hoods due to dust/irritant risks. Store at 2–8°C in amber vials to prevent oxidation .

- Data Contradictions : Resolve structural ambiguities via tandem MS/MS fragmentation and 2D NMR (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.